molecular formula C7H11I2N B14209376 7,7-Diiodoheptanenitrile CAS No. 823180-30-9

7,7-Diiodoheptanenitrile

Cat. No.: B14209376
CAS No.: 823180-30-9
M. Wt: 362.98 g/mol
InChI Key: VLHQUJMSNVEWJU-UHFFFAOYSA-N
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Description

7,7-Diiodoheptanenitrile is an organoiodine compound characterized by a seven-carbon aliphatic chain with two iodine atoms at the terminal (7th) carbon and a nitrile group at the opposite end.

The nitrile group enhances polarity, making it soluble in polar aprotic solvents. Applications likely focus on its utility as an intermediate in organic synthesis, particularly in nucleophilic substitutions where iodine serves as an efficient leaving group.

Properties

CAS No.

823180-30-9

Molecular Formula

C7H11I2N

Molecular Weight

362.98 g/mol

IUPAC Name

7,7-diiodoheptanenitrile

InChI

InChI=1S/C7H11I2N/c8-7(9)5-3-1-2-4-6-10/h7H,1-5H2

InChI Key

VLHQUJMSNVEWJU-UHFFFAOYSA-N

Canonical SMILES

C(CCC#N)CCC(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodoheptanenitrile typically involves the iodination of heptanenitrile. One common method is the reaction of heptanenitrile with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7,7-Diiodoheptanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,7-Diiodoheptanenitrile has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7,7-Diiodoheptanenitrile involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

7-Iodoheptanenitrile

  • Structure and Properties : Contains a single iodine atom and a nitrile group. Molecular weight is 237.08 g/mol, significantly lower than the diiodo analog.
  • Reactivity: The mono-iodo structure is less reactive in multi-step substitutions but serves as a precursor for further functionalization. Synthesis involves bromo-to-iodo exchange, as demonstrated in using 7-bromoheptanenitrile and NaI .
  • Applications : Primarily used as a synthetic intermediate for pharmaceuticals or agrochemicals.

7-(Methylthio)heptanenitrile

  • Structure and Properties : Features a methylthio (-SMe) group instead of iodine. Molecular formula: C₈H₁₅NS (157.28 g/mol). The thioether group introduces moderate polarity but lower density compared to iodinated analogs .
  • Reactivity : The sulfur atom participates in oxidation reactions (e.g., forming sulfoxides) but lacks the leaving-group capability of iodine.
  • Applications: Used in organic synthesis for sulfur-containing scaffolds.

Heptanedinitrile

  • Structure and Properties: A dinitrile (two -CN groups) with the formula C₇H₁₀N₂ (122.17 g/mol). The dual nitriles increase rigidity and polarity, leading to higher melting/boiling points compared to mono-nitrile compounds .
  • Reactivity : Participates in cyclization and polymerization reactions.
  • Applications: Serves as a monomer for polyamides or adhesives, diverging from the pharmaceutical focus of iodinated nitriles.

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications
7,7-Diiodoheptanenitrile C₇H₁₁I₂N 355.98 Nitrile, Diiodo High density, reactive iodides Organic synthesis, drug intermediates
7-Iodoheptanenitrile C₇H₁₁IN 237.08 Nitrile, Iodo Moderate reactivity Precursor for functionalization
7-(Methylthio)heptanenitrile C₈H₁₅NS 157.28 Nitrile, Thioether Lower boiling point, sulfur reactivity Sulfur-containing organics
Heptanedinitrile C₇H₁₀N₂ 122.17 Dinitrile High polarity, rigid backbone Polymers, adhesives

Research Findings and Key Insights

However, steric hindrance from two iodine atoms may slow kinetics in some cases.

Functional Group Impact : Thioethers (e.g., 7-(Methylthio)heptanenitrile) introduce divergent reactivity (e.g., oxidation susceptibility) but lack the leaving-group utility of iodine .

Application Divergence : Dinitriles like Heptanedinitrile are prioritized in material science, whereas iodinated nitriles are tailored for pharmaceuticals due to their substitution versatility .

Safety Considerations: Limited safety data exist for this compound, but methylthio analogs are flagged as unsuitable for flavor use, highlighting the need for compound-specific hazard assessments .

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